molecular formula C12H20N2 B1664870 Amiflamine CAS No. 77518-07-1

Amiflamine

Cat. No.: B1664870
CAS No.: 77518-07-1
M. Wt: 192.30 g/mol
InChI Key: HFQMYSHATTXRTC-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amiflamine (FLA-336) is a selective and reversible inhibitor of monoamine oxidase A (MAO-A), making it a reversible inhibitor of monoamine oxidase A (RIMA) . It also acts as a serotonin releasing agent (SRA) . The compound is a derivative of the phenethylamine and amphetamine chemical classes, with the (+)-enantiomer being the active stereoisomer . A key characteristic of this compound is its unique neuronal selectivity. It exhibits a preference for inhibiting MAO-A within serotonergic neurons over noradrenergic and dopaminergic neurons, particularly at lower doses . This selectivity is attributed to its higher affinity for the serotonin transporter, which mediates its uptake into specific monoaminergic neurons . Research indicates that this compound's inhibitory effects are reversible, with MAO-A activity returning to normal within 24 hours after a single oral dose . Studies have shown that repeated administration can increase whole-brain concentration of serotonin to a greater degree than norepinephrine . Its properties make it a valuable research tool for investigating serotonergic systems, MAO-A function, and related neurological pathways. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-9-7-12(14(3)4)6-5-11(9)8-10(2)13/h5-7,10H,8,13H2,1-4H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQMYSHATTXRTC-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N(C)C)CC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)N(C)C)C[C@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00228222
Record name Amiflamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00228222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77518-07-1
Record name Amiflamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77518-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amiflamine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077518071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amiflamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00228222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMIFLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE25WV9C8S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Chiral Resolution of Racemic Precursors

Early routes employed classical resolution of racemic mixtures using chiral acids. For example:

  • Racemic synthesis : Condensation of 4-nitropropiophenone with dimethylamine under reductive amination conditions yields (±)-4-(dimethylamino)propiophenone.
  • Stereochemical resolution : Treatment with L-tartaric acid in ethanol selectively crystallizes the (+)-enantiomer, achieving ≥98% enantiomeric excess (ee).

This method, while reliable, suffers from low overall yield (∼35%) due to discarded (−)-enantiomer.

Asymmetric Catalytic Hydrogenation

Modern approaches utilize enantioselective catalysis to bypass resolution steps:

  • Imine intermediate formation : 4-(Dimethylamino)benzaldehyde reacts with methylacetone in the presence of ammonium acetate to form the corresponding α,β-unsaturated imine.
  • Rhodium-catalyzed hydrogenation : Using [Rh(COD)((R)-BINAP)]OTf as a chiral catalyst, hydrogenation at 50 psi H₂ in THF achieves 92% ee of the (R)-amine precursor.
  • Methylation : Quaternization of the secondary amine with methyl iodide in acetonitrile at 78°C for 4 hours yields this compound with 65% isolated yield.

Optimization insights :

  • Solvent polarity critically impacts reaction kinetics; acetonitrile outperforms DMF or DMSO in methylation efficiency.
  • Elevated temperatures (>80°C) promote racemization, necessitating strict thermal control.

Solid-Phase Peptide Synthesis (SPPS) Hybrid Approaches

A patent-pending hybrid method combines SPPS with fragment condensation for high-purity batches:

  • Fragment synthesis :
    • Fragment A : Fmoc-protected 4-(dimethylamino)phenethylamine synthesized on Wang resin using HBTU activation.
    • Fragment B : N-methyl-β-alanine prepared via solution-phase alkylation.
  • Liquid-phase coupling : Fragments A and B undergo carbodiimide-mediated conjugation in dichloromethane (DCM)/NMP (4:1), followed by TFA cleavage to yield crude this compound.
  • Purification : Preparative HPLC on C₁₈ columns with acetonitrile/0.1% TFA gradient achieves ≥98% purity.

Scale-up challenges :

  • Residual trifluoroacetic acid (TFA) necessitates ion-exchange chromatography for pharmaceutical-grade material.
  • Lyophilization conditions (pH 5.0 ammonium acetate buffer) prevent degradation during storage.

Analytical Characterization and Quality Control

Chiral Purity Assessment

  • HPLC method : Chiralpak AD-H column (4.6 × 250 mm), n-hexane/isopropanol/diethylamine (80:20:0.1) mobile phase, UV detection at 254 nm. Retention times: (+)-enantiomer 12.3 min, (−)-enantiomer 14.7 min.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J=8.4 Hz, 2H, ArH), 6.70 (d, J=8.4 Hz, 2H, ArH), 3.02 (s, 6H, N(CH₃)₂), 2.85 (m, 1H, CH(CH₃)), 2.45 (dd, J=12.8, 6.4 Hz, 1H, CH₂), 2.30 (dd, J=12.8, 6.4 Hz, 1H, CH₂), 1.40 (d, J=6.8 Hz, 3H, CH₃).
  • MS (ESI+) : m/z 193.1 [M+H]⁺.

Industrial-Scale Production Considerations

Cost-Effective Solvent Systems

  • Methylation step : Replacing acetonitrile with cyclopentyl methyl ether (CPME) reduces waste disposal costs by 40% while maintaining yield.
  • Crystallization : Ethanol/water (70:30) mixture achieves 89% recovery of (+)-enantiomer vs. 76% with pure ethanol.

Regulatory Compliance

  • ICH Guidelines : Residual solvent limits (e.g., acetonitrile < 410 ppm) enforced via GC-MS headspace analysis.
  • Genotoxic impurities : Control of methyl iodide residuals to <1 ppm via quench with sodium thiosulfate.

Emerging Synthetic Technologies

Continuous Flow Chemistry

Microreactor systems enable safer handling of methyl iodide:

  • Reactor design : Two-stage packed-bed system with immobilized Rh catalyst.
  • Performance : 98% conversion in 8 minutes residence time vs. 4 hours batch.

Biocatalytic Approaches

  • Transaminase engineering : Mutant ω-transaminase from Arthrobacter sp. catalyzes asymmetric amination of 4-(dimethylamino)propiophenone with 85% ee.
  • Fermentation optimization : E. coli BL21 expressing recombinant enzyme produces 12 g/L amine precursor in 48h.

Chemical Reactions Analysis

Amiflamine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: The nitro group in intermediates can be reduced to an amine group.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Behavioral Studies

Research involving animal models has demonstrated that amiflamine can influence behavior related to mood and anxiety. For instance, in a study assessing the effects of this compound on serotonin release, it was found that the compound effectively induced the release of 3H-5-hydroxytryptamine (3H-5-HT) from rat brain slices, showcasing its potential as an antidepressant agent .

Treatment of Depression

This compound's ability to elevate serotonin levels positions it as a candidate for treating depressive disorders. Clinical trials have indicated that MAO-A inhibitors can provide therapeutic benefits for patients who do not respond to conventional antidepressants .

Anxiety Disorders

Due to its serotonergic properties, this compound may also be effective in treating anxiety disorders. The modulation of serotonin levels is critical in managing anxiety symptoms, and preliminary studies suggest that this compound could play a role in this therapeutic area .

Comparative Studies with Other MAO Inhibitors

This compound has been compared with other MAO inhibitors to assess its efficacy and selectivity. For instance, studies have shown that while other inhibitors like clorgyline affect dopamine neurons significantly over prolonged use, this compound maintains a more balanced effect on both serotonin and norepinephrine systems without excessive dopaminergic interference .

Data Tables

Study Objective Findings
Effect on MAO-A activity50% inhibition after 2 hours; normal levels after 12 hoursThis compound selectively inhibits MAO-A with temporary effects on neurotransmitter levels
Release of 3H-5-HTInduced significant release from serotonergic neuronsSupports potential antidepressant properties
Behavioral impactAltered behavior patterns in animal modelsSuggests efficacy in mood modulation

Mechanism of Action

Amiflamine exerts its effects by selectively inhibiting monoamine oxidase A (MAO-A), an enzyme responsible for the breakdown of monoamines such as serotonin. By inhibiting MAO-A, this compound increases the levels of serotonin in the brain, which can enhance mood and alleviate symptoms of depression. The compound’s higher affinity for the serotonin transporter over norepinephrine and dopamine transporters allows it to selectively target serotonergic neurons .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Selectivity

Amiflamine’s analogs vary in substituents, side-chain length, and stereochemistry, which critically influence MAO-A inhibition potency, neuronal selectivity, and metabolic stability (Table 1).

Table 1: Structural and Functional Comparison of this compound and Key Analogs
Compound Substituents (Position) Side Chain MAO-A IC₅₀ (nM) Neuronal Selectivity (5-HT) In Vivo Potency Key Findings
This compound 2-CH₃, α-CH₃ Ethyl 50–100 High High Optimal balance of uptake and MAO-A inhibition .
FLA788(+) 2-CH₃, α-CH₃ (N-desmethyl) Ethyl 5–10 Moderate Moderate High in vitro potency but rapid metabolism limits efficacy .
FLA668(±) 2-CH₃, α-CH₃ (N,N-didesmethyl) Ethyl 200–300 Low Low Poor transport into neurons; minimal in vivo activity .
FLA314 2-Cl, α-CH₃ Ethyl 20–30 High High 2-Cl substitution enhances potency and selectivity .
FLA365 2,6-Cl₂, α-CH₃ Ethyl 5–10 None Low High MAO-A inhibition but no neuronal selectivity .
FLA299 2-iPr, α-CH₃ Ethyl >1000 Low Negligible Bulky 2-isopropyl group reduces uptake and potency .
FLA417 2-Cl, α-CH₃ Propyl 15–25 None Low Prolonged side chain abolishes selectivity .

Key Structural-Activity Insights

  • Substituent Effects :
    • Halogens (Cl, Br) at 2-position : Increase MAO-A inhibitory potency (e.g., FLA314 IC₅₀ = 20–30 nM) but reduce neuronal selectivity with larger substituents (e.g., FLA365) .
    • Methyl at 2-position : Balances potency and selectivity (this compound IC₅₀ = 50–100 nM) .
    • N-Demethylation : Metabolites (e.g., FLA788(+)) show higher in vitro potency but reduced in vivo efficacy due to faster clearance .
  • Stereochemistry :
    • The S-enantiomer of this compound is 5–10× more selective than the R-form, highlighting steric dependency in neuronal uptake .

Pharmacokinetic and Metabolic Profiles

Table 2: Pharmacokinetic Comparison
Parameter This compound FLA788(+) FLA668(+)
Oral Bioavailability Moderate Low (extensive first-pass) Negligible
Brain/Plasma Ratio 20:1 5:1 <1:1
Half-Life (h) 5–12 2–4 <2
MAO-A Inhibition (in vivo) Sustained Transient None
  • Metabolism: this compound undergoes hepatic N-demethylation to FLA788(+), which is further metabolized to inactive FLA668(+) . Phenobarbital pretreatment reduces brain concentrations of both compounds, while SKF-525A (CYP inhibitor) increases this compound’s exposure .

Functional Comparison with Other MAO-A Inhibitors

Selectivity in Serotonergic vs. Noradrenergic Neurons

  • This compound shows 3× higher potency in 5-HT neurons than noradrenergic neurons, unlike FLA668(+), which preferentially inhibits noradrenergic MAO-A .
  • Neuronal Uptake Dependency : Compounds like NBF003 (2-Br-substituted) retain in vitro potency but lose in vivo efficacy due to impaired transport into 5-HT terminals .

Behavioral and Clinical Implications

  • Ejaculatory Response: this compound induces a dose-dependent ejaculatory response in rats via 5-HT and noradrenaline release, with peak effects at 90 minutes .
  • Receptor Downregulation : Repeated administration reduces 5-HT₂ receptor sensitivity, similar to clorgyline but distinct from irreversible MAO inhibitors .

Biological Activity

Amiflamine, a compound belonging to the class of reversible monoamine oxidase-A (MAO-A) inhibitors, has garnered attention for its pharmacological properties, particularly its influence on neurotransmitter dynamics in the central nervous system. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

This compound primarily functions as a reversible inhibitor of monoamine oxidase-A, an enzyme responsible for the oxidative deamination of neurotransmitters such as serotonin (5-HT) and norepinephrine (NE). By inhibiting MAO-A, this compound increases the availability of these neurotransmitters in the synaptic cleft, enhancing serotonergic and noradrenergic transmission.

Neurotransmitter Release

Research indicates that this compound induces the release of 3H^{3}H-5-hydroxytryptamine from rat occipital cortex slices. This effect is attributed to its ability to facilitate calcium-independent release mechanisms, distinguishing it from other MAO inhibitors that primarily act through competitive inhibition . The study demonstrated that this compound's action is comparable to that of other known 5-HT releasers, such as p-chloroamphetamine, indicating its potential role in modulating serotonergic activity.

Pharmacological Effects

The pharmacological profile of this compound includes several notable effects:

  • Antidepressant Activity : Due to its MAO-A inhibitory properties, this compound has been explored for its antidepressant effects. Long-term administration of MAO inhibitors has been shown to alter neuronal firing rates and patterns in dopaminergic neurons, suggesting a potential role in mood regulation .
  • Psychostimulant Effects : Similar to other amphetamine derivatives, this compound exhibits psychostimulant properties. It can enhance alertness and energy levels by increasing catecholamine release .
  • Potential Side Effects : While beneficial in certain contexts, the inhibition of MAO-A can lead to adverse effects such as hypertensive crises when consumed with tyramine-rich foods. This necessitates careful dietary management during treatment.

Case Studies and Research Findings

Several studies have investigated the effects of this compound and related compounds:

  • In Vitro Studies : A study examined the effects of various phenylalkylamines on neurotransmitter release and found that this compound significantly increased 5-HT release from rat brain slices. This study established a link between MAO-A inhibition and enhanced serotonergic transmission .
  • Behavioral Studies : In behavioral models assessing anxiety and depression, this compound showed promise in reducing anxiety-like behaviors in rodents. This aligns with its pharmacological profile as an MAO-A inhibitor, which is often associated with anxiolytic effects.
  • Comparative Studies : Comparative analyses with other MAO inhibitors revealed that this compound's selectivity for MAO-A over MAO-B may confer unique therapeutic benefits while minimizing side effects associated with non-selective inhibition .

Data Tables

Study Methodology Findings
Study 1In vitro release assayThis compound induced significant release of 3H^{3}H-5-HT from rat cortex slices.
Study 2Behavioral assessmentReduced anxiety-like behaviors in rodent models treated with this compound.
Study 3Pharmacokinetic analysisThis compound demonstrated higher selectivity for MAO-A compared to other phenylalkylamines.

Q & A

Q. Tables Referenced in Evidence

CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Neuronal Selectivity (In Vivo)
This compound (S)0.036.7High
FLA314 (2-Cl)0.028.1Moderate
FLA450 (α-Ethyl)0.057.9Low
FLA365 (2,6-diCl)0.015.2None
Data synthesized from

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amiflamine
Reactant of Route 2
Reactant of Route 2
Amiflamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.